molecular formula C20H18FN5O4 B2386467 2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1008930-29-7

2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2386467
CAS RN: 1008930-29-7
M. Wt: 411.393
InChI Key: WOYULJCIKSXXKA-UHFFFAOYSA-N
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Description

The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. These compounds have received immense amounts of attention due to their unique electronic properties, which made them attractive scaffolds for catalysis and optical materials .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,3-triazole derivatives can be synthesized through a variety of methods. For instance, a series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the 1,2,3-triazole ring could confer unique electronic properties .

Scientific Research Applications

Anticancer Effects and PI3K Inhibition

One study explored the modification of a structurally related compound as a PI3K inhibitor, highlighting its remarkable anticancer effects. By replacing the acetamide group with an alkylurea moiety, researchers synthesized derivatives with potent antiproliferative activities and significantly reduced acute oral toxicity. This modification also retained inhibitory activity against PI3Ks and mTOR, suggesting potential as effective anticancer agents with lower toxicity (Xiao-meng Wang et al., 2015).

Antimicrobial Activities

Another study focused on the synthesis and evaluation of new 1,2,4-Triazole derivatives for their antimicrobial activities. Some of these newly synthesized compounds demonstrated good or moderate activities against various test microorganisms, indicating their potential as antimicrobial agents (H. Bektaş et al., 2007).

Analgesic and Anti-inflammatory Properties

Further research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds showed significant anti-inflammatory and analgesic activities. These compounds inhibited COX-1/COX-2 selectively and demonstrated potential as new leads for the development of analgesic and anti-inflammatory drugs (A. Abu‐Hashem et al., 2020).

Herbicidal Activities

In the agricultural sector, novel triazolinone derivatives were synthesized and evaluated for their herbicidal activities. These compounds, particularly those incorporating cyclic imide pharmacophores, displayed effective control over broadleaf weeds in rice fields, indicating their utility as postemergent herbicides (Yan-ping Luo et al., 2008).

Future Directions

Future research could focus on further exploring the properties and potential applications of this compound, such as its potential role as a xanthine oxidase inhibitor . Additionally, modifications to the structure of this compound could be explored to tune its properties for specific applications.

properties

IUPAC Name

2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O4/c1-11-3-8-15(30-2)14(9-11)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)13-6-4-12(21)5-7-13/h3-9,17-18H,10H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYULJCIKSXXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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